methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The resulting indole derivative is then subjected to further functionalization to introduce the isopropyl group and the acetyl moiety.
The thiazole ring is usually synthesized separately through a cyclization reaction involving a thioamide and a haloketone . The final step involves coupling the indole and thiazole moieties through an amide bond formation, typically using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity . The thiazole ring can interact with nucleic acids and proteins, affecting their function . These interactions result in the compound’s biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[2-(1-methyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate .
- Methyl 2-{[2-(1-ethyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate .
Uniqueness
Methyl 2-{[2-(1-isopropyl-1H-indol-3-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to the presence of the isopropyl group on the indole moiety, which can influence its biological activity and chemical reactivity . This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H21N3O3S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(1-propan-2-ylindol-3-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H21N3O3S/c1-11(2)22-10-13(14-7-5-6-8-15(14)22)9-16(23)20-19-21-17(12(3)26-19)18(24)25-4/h5-8,10-11H,9H2,1-4H3,(H,20,21,23) |
InChI Key |
UZKFBTCTBYOLJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=CN(C3=CC=CC=C32)C(C)C)C(=O)OC |
Origin of Product |
United States |
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